
(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(tert-butoxycarbonylamino)-2-(4-(trifluorométhylsulfonyloxy)phényl)acétate de benzyle est un composé organique complexe qui présente un groupe benzyle, un groupe tert-butoxycarbonylamino et un groupe trifluorométhylsulfonyloxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-2-(tert-butoxycarbonylamino)-2-(4-(trifluorométhylsulfonyloxy)phényl)acétate de benzyle implique généralement plusieurs étapes :
Formation de l’ester benzylique : La première étape implique souvent l’estérification d’un acide carboxylique approprié avec de l’alcool benzylique.
Introduction du groupe tert-butoxycarbonylamino : Cette étape peut impliquer la protection d’un groupe amine à l’aide de chlorure de tert-butoxycarbonyle en conditions basiques.
Fixation du groupe trifluorométhylsulfonyloxy : Cette étape pourrait impliquer la réaction d’un groupe phényle avec de l’anhydride trifluorométhanesulfonique en présence d’une base.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-(tert-butoxycarbonylamino)-2-(4-(trifluorométhylsulfonyloxy)phényl)acétate de benzyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe trifluorométhylsulfonyloxy peut être remplacé par d’autres nucléophiles.
Réactions de réduction : Les groupes ester et amide peuvent être réduits en leurs alcools et amines correspondants.
Réactions d’oxydation : Le groupe benzyle peut être oxydé en acide carboxylique.
Réactifs et conditions courants
Substitution : Des nucléophiles tels que des amines ou des thiols en présence d’une base.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Produits principaux
Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution avec une amine peut produire un amide, tandis que la réduction avec LiAlH4 peut produire un alcool.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : Peut servir de précurseur à des composés pharmaceutiques.
Industrie : Pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du (S)-2-(tert-butoxycarbonylamino)-2-(4-(trifluorométhylsulfonyloxy)phényl)acétate de benzyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. Le groupe trifluorométhylsulfonyloxy peut agir comme un groupe partant dans les réactions de substitution, facilitant la formation de nouvelles liaisons.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-2-(tert-butoxycarbonylamino)-2-(4-méthoxyphényl)acétate de benzyle
- (S)-2-(tert-butoxycarbonylamino)-2-(4-nitrophényl)acétate de benzyle
- (S)-2-(tert-butoxycarbonylamino)-2-(4-chlorophényl)acétate de benzyle
Unicité
(S)-2-(tert-butoxycarbonylamino)-2-(4-(trifluorométhylsulfonyloxy)phényl)acétate de benzyle est unique en raison de la présence du groupe trifluorométhylsulfonyloxy, qui confère une réactivité chimique et une activité biologique potentielle distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C21H22F3NO7S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate |
InChI |
InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27)/t17-/m0/s1 |
Clé InChI |
CQHCTGLTGKBCGE-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


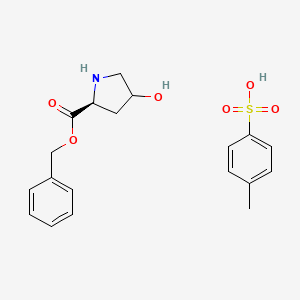
![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12284389.png)
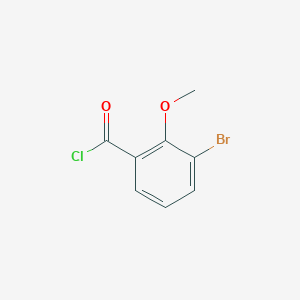
![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)
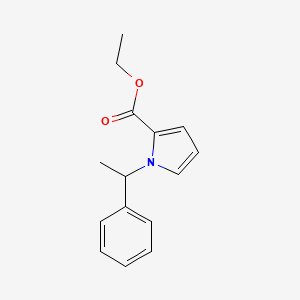
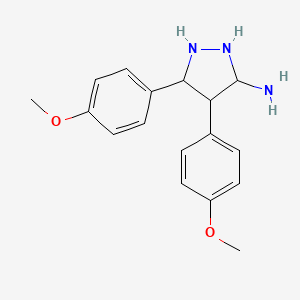
![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
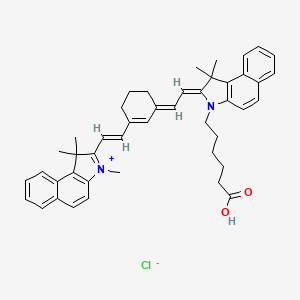

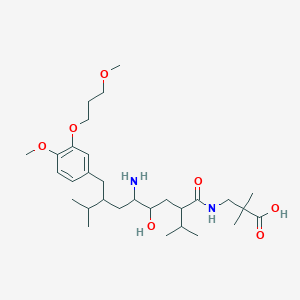
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
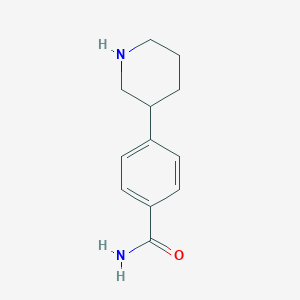
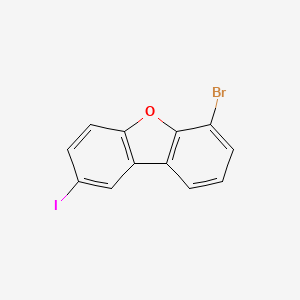
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)
